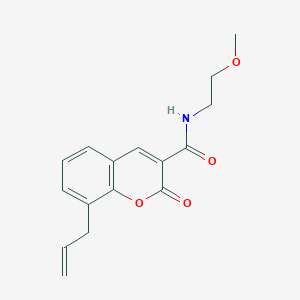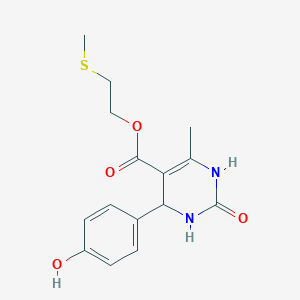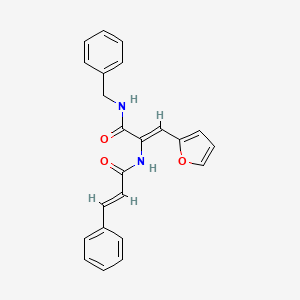
8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the chromene family. It is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes and proteins that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential to exhibit anticancer, anti-inflammatory, and antiviral activities. One limitation is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Additionally, its potential use in the treatment of Alzheimer's disease can be explored. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with N-(2-methoxyethyl)acetamide in the presence of acetic anhydride and triethylamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
8-allyl-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-5-11-6-4-7-12-10-13(16(19)21-14(11)12)15(18)17-8-9-20-2/h3-4,6-7,10H,1,5,8-9H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCADZQSJQBNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5145258.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145281.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)

![4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)

![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)